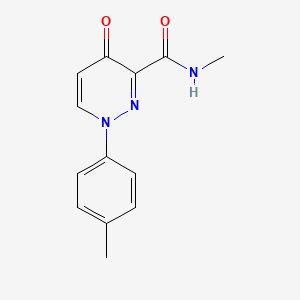

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures are often used in pharmaceutical applications and drug discovery studies against various diseases . They are unique heterocyclic compounds that can be found in an array of biologically important compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multistep synthetic routes . For example, the synthesis of 1,2,4-triazole-containing scaffolds uses 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods . Nuclear Magnetic Resonance (NMR) is a common technique used for this purpose .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of various reagents and conditions . For example, the reaction of N-Methyl-1-(methylthio)-2-nitroethenamine as an enamine type with an intermediate can produce an open-chain product .Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

A study by Rajasekaran, Sivakumar, and Jayakar (1999) synthesized N-hydroxy methyl derivative analogs of 2(4-isobutyl phenyl) propionamide, showing potent anti-inflammatory activities in some compounds, highlighted by their evaluation using the carrageenan-induced rat paw oedema method (Rajasekaran et al., 1999).

Cytotoxicity

Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan et al., 2014).

Herbicidal Activities

Xu et al. (2008) reported on the synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities, compared against commercial herbicides in dicotyledonous plants (Xu et al., 2008).

Synthesis of Derivatives

Research also encompasses the synthesis of various derivatives of N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, with studies exploring their structural characterization and potential applications across different scientific domains. For example, Abou El-Regal et al. (2011) explored the synthesis of new Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, indicating the compound's versatility in creating novel chemical entities (Abou El-Regal et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-3-5-10(6-4-9)16-8-7-11(17)12(15-16)13(18)14-2/h3-8H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJBMBWKRGERJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)

![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2753195.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)